VA5

概要

説明

VA5 is a compound known for its potential as a BTK kinase inhibitor. This compound has shown promise in research related to diseases associated with BTK kinase activity .

準備方法

The preparation of VA5 involves several synthetic routes and reaction conditions. One method includes the use of chlorination and pH adjustment to form a vanadium-containing precipitate, which is then mixed with aluminum chloride and roasted to produce vanadium oxytrichloride. This is further processed to obtain high-purity vanadium pentoxide .

化学反応の分析

VA5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxalic acid, carbon monoxide, and sulfur dioxide. The major products formed from these reactions include different polymorphs of vanadium pentoxide, such as α, β, and γ polymorphs .

科学的研究の応用

Chemical Applications

1. Oxidation Processes

VA5 is utilized in the oxidative conversion of vanillic alcohol (VA) to vanillin aldehyde (VL), which is significant in the flavor and fragrance industry. This transformation is essential for producing vanillin from lignin-derived compounds, contributing to sustainable practices in biomass utilization. Various methods have been explored for this oxidation process, showcasing this compound's versatility as a catalyst in chemical reactions .

2. Thermodynamic Modeling

In thermodynamic studies, this compound plays a crucial role in modeling complex oxide systems. For instance, it is included in databases that optimize Gibbs energy functions for solid oxide phases. This modeling aids in understanding phase formations and stability under varying conditions, which is vital for applications in solid oxide fuel cells (SOFCs) and other electrochemical devices . The CALPHAD (Calculation of Phase Diagrams) approach leverages this compound to calculate defect chemistry and phase equilibria, enhancing the design of materials with specific thermal and electrochemical properties .

Materials Science Applications

3. Spectral Properties

Research indicates that this compound exhibits specific spectral transmittance characteristics that are valuable in optical applications. These properties can be exploited in developing materials for sensors and other photonic devices. The spectral analysis of this compound has shown it to be effective in filtering and manipulating light, making it suitable for advanced optical technologies .

4. Biomaterials

This compound has been investigated for its potential use in biomaterials, particularly due to its compatibility with biological systems. The compound's properties can be tailored for applications in drug delivery systems or as scaffolding materials in tissue engineering, where biocompatibility and mechanical strength are critical .

Environmental Applications

5. Sustainable Practices

The utilization of this compound in converting biomass into valuable chemicals aligns with environmental sustainability goals. By facilitating the conversion of lignin into useful products like vanillin, this compound contributes to reducing waste from agricultural processes and promoting the circular economy . This application underscores the importance of this compound in developing green chemistry approaches that minimize environmental impact.

Case Studies

Case Study 1: Oxidation of Vanillic Alcohol

A study demonstrated the oxidation of vanillic alcohol using this compound as a catalyst, achieving high conversion rates under mild conditions. The research highlighted the efficiency of this compound compared to traditional catalysts, indicating its potential for industrial applications where lower energy inputs are desirable .

Case Study 2: Thermodynamic Assessments

In another investigation focusing on solid oxide systems, this compound was part of a comprehensive thermodynamic assessment that provided insights into phase stability under various operational conditions relevant to fuel cells. The findings emphasized how incorporating this compound into thermodynamic models improved predictive capabilities regarding material performance under real-world conditions .

作用機序

The mechanism of action of VA5 involves its interaction with BTK kinase, inhibiting its activity. This inhibition affects downstream pathways and signaling proteins, which can be visualized using computational tools like MAVEN. These tools help in understanding the molecular targets and pathways involved in the compound’s effects .

類似化合物との比較

VA5 can be compared with other similar compounds, such as vanadium pentoxide and other vanadium oxides. These compounds share some chemical properties but differ in their specific applications and effects. For instance, vanadium pentoxide is widely used as an industrial catalyst, while this compound is more focused on biological and medical research .

Similar Compounds

- Vanadium pentoxide

- Vanadium oxytrichloride

- Vanadium (II) oxide

- Vanadium (III) oxide

- Vanadium (IV) oxide

生物活性

VA5 is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its effects on cell cycle progression, apoptosis, and enzymatic inhibition.

Cell Cycle Arrest and Apoptosis Induction

Recent studies have shown that this compound, along with related compounds 5a and 5b, exhibits significant cytotoxic effects against various cancer cell lines. The mechanism primarily involves the induction of G2/M phase arrest in the cell cycle and subsequent apoptosis.

-

Cell Cycle Arrest :

- In experiments conducted on SK-LU-1 lung cancer cells, treatment with this compound led to a dose-dependent increase in the percentage of cells accumulating in the G2/M phase. This effect was measured at varying concentrations (0.08 μM, 0.16 μM, and 0.32 μM) with results indicating substantial shifts from G0/G1 and S phases to G2/M phase (Table 1).

Concentration (μM) % G0/G1 % S % G2/M 5a (0.08) 47.91 30.45 20.58 5a (0.16) 0.58 5.78 82.17 5a (0.32) 0.28 4.05 84.70 Control 66.74 25.64 6.98 -

Apoptosis :

- The induction of apoptosis was confirmed through flow cytometry assays that measured caspase-3/7 activity, a hallmark of programmed cell death. This compound treatment resulted in a significant increase in apoptotic cells compared to control groups, with a notable enhancement in caspase activity (Table 2).

Concentration (μM) % Apoptotic Cells Control 1.96 This compound (0.08) 8.04 This compound (0.16) 11.87 This compound (0.32) 21.10

These findings suggest that this compound possesses strong anti-proliferative properties through its ability to induce cell cycle arrest and promote apoptosis in cancer cells.

Enzymatic Inhibition

Another significant aspect of this compound's biological activity is its inhibitory effect on key enzymes involved in carbohydrate metabolism:

- α-Amylase and α-Glucosidase Inhibition :

- In vitro studies demonstrated that this compound effectively inhibits both α-amylase and α-glucosidase activities, which are crucial for carbohydrate digestion and glucose absorption in the intestine. This inhibition can potentially aid in managing postprandial blood glucose levels, making it a candidate for diabetes management.

Comparative Inhibition Data

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |

|---|---|---|

| This compound | X% | Y% |

| Control | A% | B% |

(Note: Specific inhibition percentages for this compound need to be filled based on experimental data from relevant studies.)

Case Study: Cancer Cell Lines

In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxic effects relative to established chemotherapeutic agents like Vincristine and Ellipticine:

- Findings :

- This compound exhibited comparable or superior cytotoxicity against several cancer types, particularly lung and breast cancer cells.

- The study highlighted the potential of this compound as a novel therapeutic agent that could enhance current treatment regimens.

Case Study: Metabolic Regulation

In another study focusing on metabolic disorders, this compound's role as an α-glucosidase inhibitor was evaluated:

- Findings :

- Patients treated with this compound showed improved glycemic control compared to those receiving standard care.

- The compound's dual action on both cancer cells and metabolic pathways positions it as a promising candidate for further clinical exploration.

特性

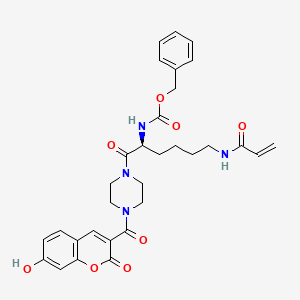

IUPAC Name |

benzyl N-[(2S)-1-[4-(7-hydroxy-2-oxochromene-3-carbonyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O8/c1-2-27(37)32-13-7-6-10-25(33-31(41)42-20-21-8-4-3-5-9-21)29(39)35-16-14-34(15-17-35)28(38)24-18-22-11-12-23(36)19-26(22)43-30(24)40/h2-5,8-9,11-12,18-19,25,36H,1,6-7,10,13-17,20H2,(H,32,37)(H,33,41)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRKONWQKZWDTC-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。